molecular formula C7H14N2O B2872612 5-Amino-1-ethylpiperidin-2-one CAS No. 1334146-74-5

5-Amino-1-ethylpiperidin-2-one

Cat. No.: B2872612
CAS No.: 1334146-74-5
M. Wt: 142.202
InChI Key: RBCSGAQELOXODH-UHFFFAOYSA-N
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Description

5-Amino-1-ethylpiperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-Nitro-1-ethylpiperidin-2-one using hydrogenation techniques. The reaction is carried out in the presence of a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Another synthetic route involves the reductive amination of 1-Ethylpiperidin-2-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of high-pressure hydrogenation reactors with palladium catalysts is common in large-scale production. Additionally, the implementation of automated systems for reagent addition and reaction monitoring can improve the consistency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield 5-Amino-1-ethylpiperidine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, anhydrous ether as solvent.

    Substitution: Alkyl halides, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-Amino-1-ethylpiperidine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

5-Amino-1-ethylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. For instance, it could inhibit the activity of certain proteases or kinases, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperidin-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    5-Nitro-1-ethylpiperidin-2-one: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    5-Amino-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

5-Amino-1-ethylpiperidin-2-one is unique due to the presence of both an amino group and an ethyl group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

5-amino-1-ethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-5-6(8)3-4-7(9)10/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSGAQELOXODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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